2-(2,3-Dichlorophenoxy)-N-(pyridin-3-yl)ethanimidic acid
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Overview
Description
ACETAMIDE,2-(2,3-DICHLOROPHENOXY)-N-3-PYRIDINYL-: is a chemical compound with the molecular formula C8H7Cl2NO2 . It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of ACETAMIDE,2-(2,3-DICHLOROPHENOXY)-N-3-PYRIDINYL- involves several steps. One common method includes the reaction of 2,3-dichlorophenol with acetic anhydride to form 2,3-dichlorophenoxyacetic acid. This intermediate is then reacted with 3-aminopyridine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Chemical Reactions Analysis
ACETAMIDE,2-(2,3-DICHLOROPHENOXY)-N-3-PYRIDINYL- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ACETAMIDE,2-(2,3-DICHLOROPHENOXY)-N-3-PYRIDINYL- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ACETAMIDE,2-(2,3-DICHLOROPHENOXY)-N-3-PYRIDINYL- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
ACETAMIDE,2-(2,3-DICHLOROPHENOXY)-N-3-PYRIDINYL- can be compared with other similar compounds such as:
ACETAMIDE,2-(2,3-DICHLOROPHENOXY)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-: This compound has additional methoxy groups, which may alter its chemical and biological properties.
ACETAMIDE,2-(2,3-DICHLOROPHENOXY)-N-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-: The presence of a pyrazole ring in this compound can lead to different reactivity and applications.
The uniqueness of ACETAMIDE,2-(2,3-DICHLOROPHENOXY)-N-3-PYRIDINYL- lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
25288-50-0 |
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Molecular Formula |
C13H10Cl2N2O2 |
Molecular Weight |
297.13 g/mol |
IUPAC Name |
2-(2,3-dichlorophenoxy)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-10-4-1-5-11(13(10)15)19-8-12(18)17-9-3-2-6-16-7-9/h1-7H,8H2,(H,17,18) |
InChI Key |
OKVIMLDADHCXPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
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